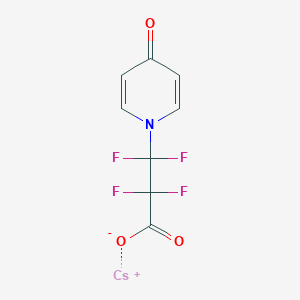
4-Pyridone-N-tetrafluoropropionic acid Cs salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridone-N-tetrafluoropropionic acid Cs salt is a specialized chemical compound used primarily in medicinal chemistry and advanced material design. It is known for its role in fluoroalkylation, a process that introduces fluorinated alkyl groups into molecules, enhancing their chemical properties such as stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridone-N-tetrafluoropropionic acid Cs salt typically involves the reaction of 4-pyridone with tetrafluoropropionic acid in the presence of a cesium base. The reaction conditions often include:
Solvent: Commonly used solvents include dimethyl sulfoxide (DMSO) or acetonitrile.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Catalysts: Catalysts such as cesium carbonate or cesium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Automated systems for precise measurement and mixing of raw materials.
Reaction Control: Advanced monitoring systems to maintain optimal reaction conditions.
Purification: Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyridone-N-tetrafluoropropionic acid Cs salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reagents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced pyridone compounds, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pyridone-N-tetrafluoropropionic acid Cs salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Integral in the development of drug candidates, particularly those requiring improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials with unique properties such as increased resistance to degradation.
Mechanism of Action
The compound exerts its effects primarily through the introduction of fluorinated groups into target molecules. These fluorinated groups enhance the chemical stability and bioavailability of the molecules. The molecular targets often include enzymes and receptors, where the fluorinated derivatives exhibit improved binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridone-N-tetrafluoropropionic acid Cs salt
- 4-Bromophenoxytetrafluoropropionic acid Cs salt
- 4-Ethoxycarbonylphenoxytetrafluoropropionic acid Cs salt
Uniqueness
Compared to similar compounds, 4-Pyridone-N-tetrafluoropropionic acid Cs salt is unique due to its specific structure that allows for versatile modifications. Its ability to undergo various chemical reactions makes it a valuable tool in the synthesis of a wide range of derivatives, enhancing its applicability in different fields.
Properties
IUPAC Name |
cesium;2,2,3,3-tetrafluoro-3-(4-oxopyridin-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3.Cs/c9-7(10,6(15)16)8(11,12)13-3-1-5(14)2-4-13;/h1-4H,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTWCGFRJHISTH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=CC1=O)C(C(C(=O)[O-])(F)F)(F)F.[Cs+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4CsF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene](/img/structure/B8087123.png)
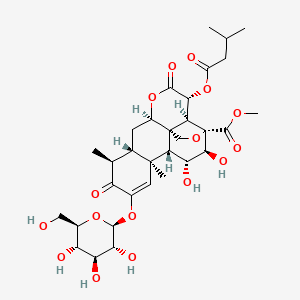
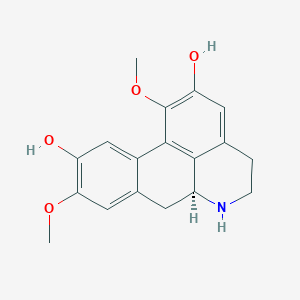
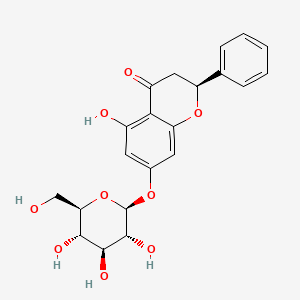
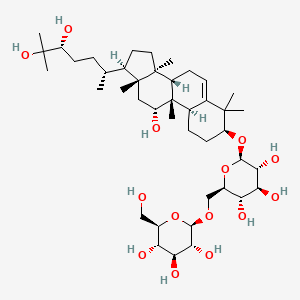

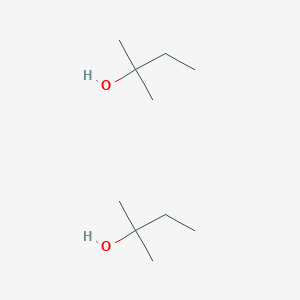

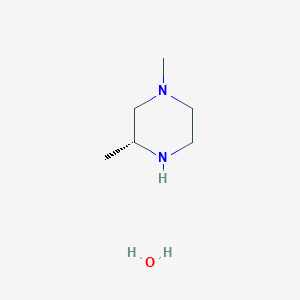
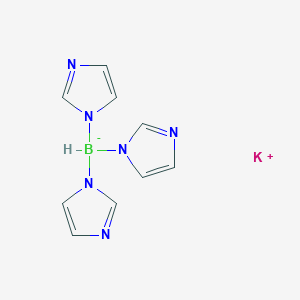
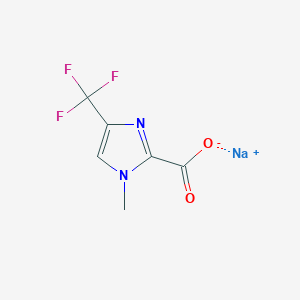
![2-[3-[Methyl-bis(trimethylsilyloxy)silyl]propylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8087201.png)
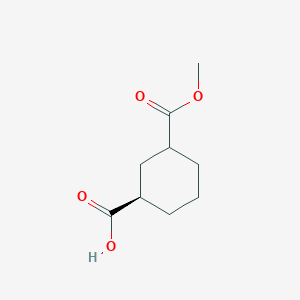
![3-Methyl-3,8-diazabicyclo[4.2.0]octane; bis(trifluoroacetic acid)](/img/structure/B8087211.png)
